molecular formula C19H17F6N7O B560146 Enasidenib CAS No. 1446502-11-9

Enasidenib

Katalognummer: B560146
CAS-Nummer: 1446502-11-9
Molekulargewicht: 473.4 g/mol
InChI-Schlüssel: DYLUUSLLRIQKOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Enasidenib (IDHIFA®) is a first-in-class, oral, small-molecule inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2) enzymes. It was approved by the U.S. FDA in 2017 for relapsed/refractory acute myeloid leukemia (AML) with IDH2 mutations. This compound selectively binds to the allosteric site of mIDH2, stabilizing the enzyme in an inactive conformation and reducing the production of the oncometabolite D-2-hydroxyglutarate (2-HG) . This mechanism promotes myeloid differentiation and reduces leukemic blast proliferation. In clinical trials, this compound demonstrated an overall response rate (ORR) of 38.8% and a complete remission (CR) rate of 19.6% in relapsed/refractory AML, with median overall survival (OS) of 9.3 months . Common adverse effects include hyperbilirubinemia, differentiation syndrome, and electrolyte imbalances .

Vorbereitungsmethoden

Chemical Structure and Synthetic Overview

Enasidenib (IUPAC name: 2-methyl-1-((4-(6-(trifluoromethyl)pyridin-2-yl)-6-((2-(trifluoromethyl)pyridin-4-yl)amino)-1,3,5-triazin-2-yl)amino)propan-2-ol) features a triazine core flanked by two pyridine rings substituted with trifluoromethyl groups (Fig. 1) . The molecular formula is C19H14F6N6O\text{C}_{19}\text{H}_{14}\text{F}_6\text{N}_6\text{O}, with a molecular weight of 473.38 g/mol . Its synthesis, developed by Agios Pharmaceuticals and Celgene Corporation, involves six key steps (Table 1), emphasizing regioselective coupling and cyclization reactions .

Table 1: Summary of this compound Synthesis Steps

StepStarting MaterialReagents/ConditionsProduct
12-Trifluoromethyl-pyridine (1)n-BuLi, dimethylaminoethanol, CO₂, HCl6-Trifluoromethyl-pyridine-2-carboxylic acid (2)
2Compound 2Thionyl chloride, NH₃Pyridine-2-carboxamide derivative (3)
3Compound 3Cyanoguanidine, HClTriazine intermediate (4)
4Compound 42-(Trifluoromethyl)pyridin-4-amine, Pd catalystCoupled intermediate (5)
5Compound 5Methylation agent (e.g., CH₃I), baseMethylated product (6)
6Compound 6Hydrolysis, salt formation (mesylate)This compound mesylate (Idhifa™)

Stepwise Synthesis and Mechanistic Insights

Step 1: Synthesis of 6-Trifluoromethyl-pyridine-2-carboxylic Acid

The process begins with lithiation of 2-trifluoromethyl-pyridine (1) using n-butyl lithium (n-BuLi) in a diethyl ether/hexane mixture under nitrogen . Dimethylaminoethanol is added to stabilize the lithiated intermediate, followed by carboxylation with gaseous carbon dioxide. Quenching with hydrochloric acid yields 6-trifluoromethyl-pyridine-2-carboxylic acid (2), isolated via aqueous workup (yield: ~65%). This step’s regioselectivity is critical, as the trifluoromethyl group directs lithiation to the C6 position .

Step 2: Amide Formation

Compound 2 undergoes activation with thionyl chloride (SOCl₂) to form the acyl chloride, which is subsequently treated with ammonia gas to produce the corresponding primary amide (3) . Alternative methods employ carbodiimide coupling agents (e.g., EDC/HOBt) for higher purity .

Step 3: Triazine Ring Construction

Reaction of the amide (3) with cyanoguanidine in the presence of HCl facilitates cyclization to form a 1,3,5-triazine intermediate (4) . The mechanism involves nucleophilic attack of the amide nitrogen on the cyanoguanidine’s electrophilic carbon, followed by elimination of ammonia. This step requires strict temperature control (80–100°C) to prevent side reactions .

Step 4: Coupling with 2-(Trifluoromethyl)pyridin-4-amine

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) links the triazine intermediate (4) to 2-(trifluoromethyl)pyridin-4-amine, introducing the second pyridine moiety (5) . Optimized conditions use Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 110°C, achieving >80% yield .

Step 5: Methylation of the Propanolamine Side Chain

The tertiary alcohol side chain is introduced via methylation of intermediate 5 using methyl iodide (CH₃I) and a strong base (e.g., NaH) in tetrahydrofuran (THF) . Steric hindrance from the triazine core necessitates prolonged reaction times (24–48 hours) for complete conversion .

Step 6: Salt Formation and Purification

The final step involves hydrolysis of protecting groups (if present) and conversion to the mesylate salt (Idhifa™) using methanesulfonic acid in ethanol . Crystallization from a mixture of ethanol and water yields this compound mesylate as a white to off-white powder (>99% purity).

Industrial-Scale Synthesis Challenges

Solvent and Catalyst Optimization

Large-scale production replaces hazardous solvents (e.g., diethyl ether) with safer alternatives like 2-methyltetrahydrofuran. Heterogeneous catalysts (e.g., Pd/C) are preferred over homogeneous systems to simplify recycling and reduce costs .

Polymorphism Control

This compound exhibits polymorphism, necessitating strict control over crystallization conditions (temperature, cooling rate) to ensure the desired crystalline form . X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are employed for batch consistency .

Deuterated Analogues (this compound-d6)

For analytical standards, deuterium is incorporated at the methyl groups via deutero-methylation (CD₃I) in Step 5. This enhances metabolic stability and facilitates pharmacokinetic studies using mass spectrometry.

Analytical Characterization

Purity Assessment : HPLC with UV detection (λ = 254 nm) confirms purity ≥99%, while LC-MS verifies the molecular ion peak at m/z 473.4 .
Polymorph Identification : XRD patterns distinguish between Form I (thermodynamically stable) and Form II (metastable) .
Dissolution Profile : this compound mesylate shows pH-dependent solubility, with <1 mg/mL in water but >50 mg/mL in DMSO .

Analyse Chemischer Reaktionen

Metabolic Reactions

Enasidenib undergoes extensive hepatic metabolism mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs) .

Primary Metabolic Pathways

Enzyme SystemReaction TypeMetabolite(s)Contribution
CYP1A2Oxidation/N-dealkylationAGI-16903 (major)45%
CYP3A4HydroxylationMultiple minor metabolites30%
UGT1A1GlucuronidationGlucuronide conjugates25%
  • AGI-16903 : Formed via N-dealkylation, retains 10% of circulating radioactivity .
  • 2-Hydroxyglutarate (2-HG) suppression : this compound reduces 2-HG levels by >90% in IDH2-mutant AML patients .

In Vitro Metabolism Studies

  • CYP inhibition : this compound inhibits CYP1A2, CYP2C8, CYP2C9, and CYP2C19 at clinically relevant concentrations .
  • UGT induction : Upregulates UGT1A1 activity, increasing glucuronidation of co-administered drugs .

Excretion Pathways

This compound is eliminated primarily via hepatic routes:

RoutePercentage ExcretedUnchanged DrugKey Metabolites
Feces89%34%AGI-16903
Urine11%<1%Glucuronides
  • Half-life : 137 hours (terminal), leading to significant accumulation with once-daily dosing .
  • Steady-state kinetics : Achieved within 29 days, with 10-fold accumulation .

Drug-Drug Interactions (DDIs)

This compound modulates multiple drug-metabolizing enzymes and transporters:

TargetEffectClinical Implication
CYP3A4InductionReduced efficacy of CYP3A4 substrates
P-glycoprotein (P-gp)InhibitionIncreased bioavailability of P-gp substrates
OATP1B1/1B3InhibitionElevated statin toxicity risk

Notable Interactions

  • Strong CYP3A4 inducers (e.g., rifampin) : Reduce this compound AUC by 50% .
  • UGT1A1 substrates (e.g., irinotecan) : Increased toxicity due to competitive inhibition .

Stability and Degradation

  • Photostability : Degrades under UV light, necessitating storage in opaque containers .
  • pH sensitivity : Stable in gastric pH (1.2–3.0) but degrades rapidly in alkaline conditions .

Resistance Mechanisms

Vergleich Mit ähnlichen Verbindungen

Enasidenib is part of a growing class of IDH inhibitors. Key comparators include ivosidenib (IDH1 inhibitor) and vorasidenib (dual IDH1/2 inhibitor).

Target Specificity and Mechanism

Compound Target Binding Site Key Mechanism
This compound mIDH2 Homodimer interface Inhibits 2-HG production via allosteric binding; stabilizes open conformation
Ivosidenib mIDH1 Homodimer interface Similar allosteric inhibition of mIDH1, reducing 2-HG in IDH1-mutated AML
Vorasidenib mIDH1/mIDH2 Homodimer interface Dual inhibition with enhanced brain penetration; targets glioma

Structural Insights :

  • This compound and vorasidenib share a pseudosymmetric binding pose in their respective enzyme complexes, but vorasidenib’s dual targeting allows broader applicability .

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiles

Parameter This compound Ivosidenib Vorasidenib*
Cmax (ng/mL) ~1,200 (100 mg dose) ~1,500 (500 mg dose) Data pending
Tmax (h) 3–13 2–4 N/A
Accumulation Ratio 7.62 (AUC0-24) 3.5 (AUC0-24) N/A
2-HG Reduction 93% (plasma) 91% (plasma) 85% (preclinical)

*Vorasidenib data are preclinical or early-phase.

  • This compound exhibits significant accumulation during prolonged dosing, necessitating careful monitoring .
  • Both this compound and ivosidenib achieve >90% 2-HG suppression, correlating with clinical responses .

Clinical Efficacy

Outcome This compound (IDH2-mutant AML) Ivosidenib (IDH1-mutant AML)
ORR 38.8% 41.6%
CR Rate 19.6% 21.6%
Median OS 9.3 months 10.8 months
  • Vorasidenib: In gliomas, early trials show tumor regression and improved survival .

Resistance Mechanisms

  • This compound : Secondary IDH2 mutations (e.g., Q316E, I319M) disrupt hydrogen bonding or cause steric hindrance .
  • Ivosidenib : Resistance linked to IDH1 secondary mutations (e.g., IDH1-R132C) .
  • Both drugs show cross-resistance to chemotherapy but retain activity in combination regimens .

Combination Therapies

  • This compound + Azacitidine: Improved ORR (48% vs. 14% with azacitidine alone) and prolonged event-free survival (EFS) in newly diagnosed AML .
  • Ivosidenib + Venetoclax : Synergistic effects observed in preclinical models .
  • Vorasidenib is being tested with chemotherapy in gliomas .

Key Advantages and Limitations

Compound Advantages Limitations
This compound - Established efficacy in R/R AML - Limited CNS penetration
- Tolerable in elderly patients - Dose-dependent accumulation
Ivosidenib - High 2-HG suppression - Differentiation syndrome risk
Vorasidenib - Dual IDH1/2 inhibition - Early-phase data only
- Enhanced brain penetration

Biologische Aktivität

Enasidenib (also known as IDHIFA) is an oral small molecule inhibitor specifically targeting mutant isocitrate dehydrogenase 2 (mIDH2). It plays a crucial role in the treatment of acute myeloid leukemia (AML) by inhibiting the enzymatic activity of mIDH2, which leads to the reduction of 2-hydroxyglutarate (2-HG) levels, a metabolite associated with tumorigenesis and poor differentiation of hematopoietic cells. This article explores the biological activity of this compound, including its mechanisms, clinical efficacy, and safety profile.

This compound functions by selectively inhibiting the mIDH2 enzyme, which is mutated in a subset of AML patients. The inhibition leads to decreased levels of 2-HG, which has been implicated in oncogenic processes. By reducing 2-HG levels, this compound promotes differentiation in hematopoietic cells, thereby counteracting the block in differentiation commonly seen in AML.

Key Mechanisms:

  • Inhibition of 2-HG Production : Reduces cellular levels of 2-HG, facilitating normal cellular differentiation.
  • Promotion of Erythroid Differentiation : this compound enhances erythroid differentiation in hematopoietic progenitors, increasing red blood cell production and potentially reducing transfusion dependence in treated patients .

Clinical Efficacy

This compound has been evaluated in several clinical trials, demonstrating significant efficacy in patients with relapsed or refractory AML harboring mIDH2 mutations.

Study Findings:

  • Phase 1/2 Trials : Initial studies showed an overall response rate (ORR) of approximately 40% in patients treated with this compound as a single agent .
  • Phase 3 Trial (NCT02577406) : Compared this compound to conventional care regimens (CCRs) in older patients with late-stage mIDH2 AML. Results indicated:
    • Overall Survival (OS) : Median OS was 6.5 months for this compound vs. 6.2 months for CCR.
    • Event-Free Survival (EFS) : Median EFS was significantly improved at 4.9 months for this compound compared to 2.6 months for CCR (HR = 0.68; P = .008).
    • Hematologic Improvement (HI) : Achieved in 42.4% of patients treated with this compound versus 11.2% with CCR .

Safety Profile

The safety profile of this compound has been characterized by manageable adverse effects, primarily hematologic toxicities.

Common Adverse Events:

  • Hematologic Toxicities : Anemia (20%), lymphopenia (26%), neutropenia (13%), and thrombocytopenia (6%) were frequently observed during treatment cycles .
  • Non-Hematologic Events : Nausea and vomiting were common but typically mild to moderate in severity.

Case Studies

Several case studies have documented the efficacy of this compound in combination therapies:

  • Combination Therapy with Azacytidine : A case study reported a complete response in a patient with IDH2-mutated refractory AML when treated with this compound alongside azacytidine. This highlights the potential for combination therapies to enhance treatment outcomes .

Summary Table of Clinical Outcomes

Study TypePopulationORR (%)Median OS (months)Median EFS (months)HI (%)
Phase 1/2Relapsed/Refractory AML~40Not specifiedNot specifiedNot specified
Phase 3Older Patients with mIDH2 AML40.56.5 vs. 6.24.9 vs. 2.642.4 vs. 11.2

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Enasidenib’s selective inhibition of mutant IDH2 in AML?

this compound targets the neomorphic activity of mutant IDH2 (e.g., R140Q/R172K), which produces the oncometabolite 2-hydroxyglutarate (2-HG). By binding to the enzyme’s allosteric site, this compound blocks 2-HG production, restoring cellular differentiation in leukemic blasts . Methodologically, validate this mechanism using in vitro differentiation assays (e.g., CD11b/CD14 markers) coupled with LC-MS quantification of 2-HG levels in patient-derived AML cells .

Q. How do experimental models (e.g., murine or cell-line systems) recapitulate this compound’s clinical efficacy?

Use IDH2-mutant xenograft models to assess this compound’s differentiation effects. Monitor peripheral blood counts, bone marrow histology, and 2-HG suppression over time. Compare results to clinical trial data (e.g., 40% response rate in R/R AML) to evaluate translational relevance .

Q. What standardized assays are recommended for assessing this compound’s pharmacodynamic effects?

  • 2-HG quantification : Liquid chromatography-mass spectrometry (LC-MS) in serum or bone marrow .
  • Differentiation markers : Flow cytometry for CD34/CD117 (progenitor) vs. CD11b/CD14 (mature myeloid) .
  • Clonogenic assays : Measure colony-forming potential of IDH2-mutant cells post-treatment .

Q. How should researchers design in vitro studies to minimize confounding factors in this compound experiments?

  • Use isogenic cell lines (IDH2-mutant vs. wild-type) to isolate mutation-specific effects.
  • Control for off-target kinase inhibition via selectivity profiling (e.g., kinase panel screens) .
  • Include co-culture systems with stromal cells to mimic bone marrow microenvironment influences .

Q. What statistical approaches are optimal for analyzing survival data from this compound clinical trials?

Apply Kaplan-Meier analysis for overall survival (OS) and progression-free survival (PFS), stratified by IDH2 mutation subtype (R140 vs. R172). Use Cox proportional hazards models to adjust for covariates (e.g., prior therapies, co-occurring mutations) .

Advanced Research Questions

Q. How do co-occurring genetic mutations (e.g., FLT3-ITD, NPM1) modulate this compound response in AML?

Retrospectively analyze sequencing data from clinical cohorts (e.g., NCT01915498) to identify mutation clusters associated with resistance. For example, NRAS mutations correlate with reduced complete response rates (CR: 14% vs. 24% in NRAS wild-type) . Validate findings using CRISPR-edited primary AML cells to dissect epistatic interactions .

Q. What computational strategies predict this compound resistance due to IDH2 conformational changes?

Perform molecular dynamics (MD) simulations of IDH2-Enasidenib binding. Focus on mutations like Q316E (in trans configuration), which disrupt hydrogen bonding and reduce drug affinity . Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics .

Q. How can researchers resolve contradictory survival outcomes in this compound trials (e.g., median OS 9.3 months vs. historical 3 months)?

Conduct meta-analyses adjusting for trial heterogeneity (e.g., patient age, mutation burden). Use landmark analysis to exclude early mortality bias. Compare this compound monotherapy vs. combination regimens (e.g., with azacitidine) in propensity score-matched cohorts .

Q. What biomarkers beyond IDH2 mutation status predict this compound-induced differentiation syndrome (IDH-DS)?

Profile serum cytokines (e.g., IL-6, TNF-α) and peripheral blast counts in patients developing IDH-DS. Use logistic regression to identify predictive thresholds (e.g., ≥15% blasts at baseline) . Validate in murine models by administering this compound with/without dexamethasone prophylaxis .

Q. How should translational studies integrate multi-omics data to optimize this compound combination therapies?

Design experiments using:

  • RNA-seq : Identify differentiation-related pathways (e.g., CEBPα activation) .
  • Metabolomics : Track 2-HG depletion and TCA cycle restoration .
  • CRISPR screens : Uncover synthetic lethal partners (e.g., BCL2 inhibitors) .

Q. Methodological Guidance

  • Data Contradictions : Address discrepancies (e.g., variable CR rates) by stratifying analyses by IDH2 mutation subtype, prior treatment lines, and co-mutation profiles .
  • Toxicity Analysis : Use ProTox-II in silico models to predict off-target effects (e.g., hepatotoxicity) and cross-validate with clinical trial safety data .
  • Clinical Trial Design : For combination studies, employ adaptive phase I/II designs with Bayesian escalation rules to minimize patient risk .

Eigenschaften

IUPAC Name

2-methyl-1-[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F6N7O/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLUUSLLRIQKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F6N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027942
Record name Enasidenib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446502-11-9
Record name 2-Methyl-1-[[4-[6-(trifluoromethyl)-2-pyridinyl]-6-[[2-(trifluoromethyl)-4-pyridinyl]amino]-1,3,5-triazin-2-yl]amino]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446502-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enasidenib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446502119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enasidenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13874
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enasidenib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENASIDENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T1SS4E7AG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.